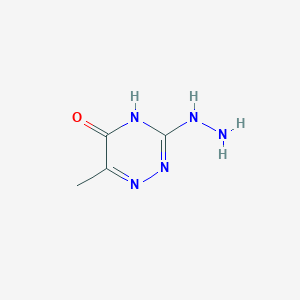

3-Hydrazino-6-methyl-1,2,4-triazin-5-ol

Description

Properties

IUPAC Name |

3-hydrazinyl-6-methyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-2-3(10)6-4(7-5)9-8-2/h5H2,1H3,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMIPGOOYMVAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362558 | |

| Record name | 3-hydrazino-6-methyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38736-23-1 | |

| Record name | 3-hydrazino-6-methyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydrazino-6-methyl-1,2,4-triazin-5-ol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol

Core Identification and Nomenclature

This compound is a heterocyclic organic compound belonging to the triazine class. Its structure, featuring a reactive hydrazino group (-NHNH₂), a methyl group, and a hydroxyl moiety on the triazine core, makes it a highly versatile and valuable building block in medicinal, materials, and analytical chemistry.[1] The presence of the hydrazino group, a potent nucleophile, is the primary driver of its chemical reactivity and its utility as a precursor for a wide array of more complex molecular architectures.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications for professionals in research and drug development.

The compound exists in tautomeric equilibrium between the "-ol" and "-one" forms, a common feature for hydroxyl-substituted nitrogen heterocycles. For clarity, this guide will primarily use the name this compound, while acknowledging its structural isomerism.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 38736-23-1 | [1][3] |

| Molecular Formula | C₄H₇N₅O | [1][3] |

| Molecular Weight | 141.13 g/mol | [1][3] |

| IUPAC Name | 3-hydrazinyl-6-methyl-1,2,4-triazin-5(2H)-one | [1] |

| Common Synonyms | 3-Hydrazino-6-methyl-1,2,4-triazin-5(4H)-one; 3-Hydrazino-6-methyl-4H-[1][2][4]triazin-5-one | [3] |

| InChI Key | HPMIPGOOYMVAPL-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The physical and chemical properties of this compound are foundational to its handling, reaction setup, and purification. The data presented below has been aggregated from chemical supplier databases.

Table 2: Physicochemical Data

| Property | Value | Unit |

|---|---|---|

| Density | 1.75 | g/cm³ |

| Boiling Point | 255.1 | °C at 760 mmHg |

| Refractive Index | 1.765 | - |

| Vapor Pressure | 0.0166 | mmHg at 25°C |

Synthesis and Purification

Principle of Synthesis: Nucleophilic Aromatic Substitution

The most common and efficient laboratory-scale synthesis of this compound involves the direct hydrazinolysis of a suitable precursor, typically a 3-alkoxy, 3-thiol, or 3-halo derivative of 6-methyl-1,2,4-triazin-5-one.[1] The most straightforward route utilizes 6-methyl-1,2,4-triazin-5-one itself, where hydrazine hydrate acts as a potent nucleophile attacking the electrophilic C3 position of the triazine ring.[1] This reaction proceeds via a nucleophilic substitution mechanism, facilitated by heating in a polar protic solvent, which helps to stabilize the transition states and solvate the leaving group.[1] Yields for this transformation are typically high, often in the range of 75-90%.[1]

Standard Laboratory Protocol

This protocol outlines a self-validating system for the synthesis and purification, ensuring high purity of the final product.

Materials:

-

6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (or a similar C3-substituted precursor)

-

Hydrazine hydrate (80-99%)

-

Ethanol or Isopropyl Alcohol

-

Standard reflux apparatus, filtration equipment, and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the starting triazinone precursor (1.0 equivalent) in a suitable volume of ethanol (e.g., 10-15 mL per gram of starting material).

-

Addition of Reagent: While stirring, add an excess of hydrazine hydrate (typically 3.0 to 5.0 equivalents) to the suspension. The excess hydrazine drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A crystalline solid product often precipitates during cooling.

-

Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine hydrate and other soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product with high purity.[1]

-

Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in the versatile reactivity of its hydrazino group. This moiety serves as a powerful chemical handle for constructing a diverse library of derivatives.

Key Reaction: Hydrazone Formation

The primary amino group of the hydrazino moiety readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone (or Schiff base) derivatives.[5][6] This reaction is fundamental to the exploration of this scaffold in drug discovery, as it allows for the systematic introduction of various aryl, heteroaryl, and alkyl substituents. The resulting hydrazones often exhibit enhanced biological activity compared to the parent compound.[5][7]

Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol provides a general method for synthesizing hydrazone derivatives, a cornerstone of this compound's application.

Procedure:

-

Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 3-5 hours.[5] A catalytic amount of acid (e.g., a drop of glacial acetic acid) can be added to accelerate the reaction.

-

Upon cooling, the hydrazone product typically precipitates from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary to achieve high purity.

Spectroscopic Characterization

Full spectral data for the parent compound is not widely published. However, based on extensive literature on its derivatives, a clear picture of its expected spectroscopic features can be deduced.[5][7] Characterization relies on a combination of NMR and IR spectroscopy.

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the methyl protons (a singlet around 2.0-2.3 ppm), several broad, exchangeable signals for the NH and NH₂ protons of the hydrazino group and the ring NH (spanning a wide range from 4.0 to 12.0 ppm), and potentially a signal for the OH proton if the tautomer is present.

-

¹³C NMR: Expected signals would include the methyl carbon (around 15-20 ppm), and several signals in the aromatic/olefinic region (140-165 ppm) corresponding to the three distinct carbons of the triazine ring, including the carbonyl carbon (C=O).

-

IR Spectroscopy: Key vibrational bands would confirm the functional groups: N-H stretching bands (typically broad) in the 3100-3400 cm⁻¹ region, a strong C=O stretching band around 1650-1700 cm⁻¹, and C=N stretching bands within the 1500-1600 cm⁻¹ range.

Applications in Research and Drug Development

The true value of this compound is realized in its role as a scaffold for developing new functional molecules. Its derivatives have shown significant promise across several therapeutic and analytical fields.[1]

-

Anticancer Agents: In vitro studies have demonstrated that this compound can reduce cell viability and promote apoptosis in human breast cancer cell lines.[1] The broader class of triazine-hydrazone derivatives has shown potent antiproliferative activity against various cancer cell lines, including MCF-7 (breast) and HCT-116 (colon).[6]

-

Antimicrobial Activity: Derivatives have been reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making this scaffold a point of interest for developing new antibiotics.[1]

-

Enzyme Inhibition: Through computational screening, a derivative, 3-[(2E)-2-(2-Hydroxy-5-nitrobenzylidene)hydrazino]-6-methyl-1,2,4-triazin-5-ol, was identified as a potential inhibitor of acetyl-CoA carboxylase, an enzyme implicated in metabolic disorders like obesity.[1]

-

Antioxidant Properties: Closely related 3-hydrazinyl-1,2,4-triazin-5-one derivatives have been synthesized and shown to possess significant antioxidant activity, in some cases superior to that of ascorbic acid, suggesting potential applications in treating conditions associated with oxidative stress.[5][7]

-

Analytical Chemistry: The compound functions as an effective ionophore. It has been successfully used to develop chromium (III) ion-selective sensors and is known to form stable complexes with metals like silver, highlighting its utility in creating advanced analytical tools.[1]

Safety and Handling

For research use only. Not intended for human or veterinary use. [1] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. As a hydrazine derivative, it should be handled with care, avoiding inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

-

Synthesis of novel[1][2][4]triazolo[1,5-b][1][2][3][4]tetrazines and investigation of their fungistatic activity. National Center for Biotechnology Information (PMC). [Link]

-

Compound 6-methyl-3-[2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H). MolPort. [Link]

-

3-hydrazinyl-6-methyl-1,2,4-triazin-5(2H)-one. Letopharm Limited. [Link]

-

Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][2][4]triazin-5-ones. Pharmacia. [Link]

-

(PDF) Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][2][4]triazin-5-ones. ResearchGate. [Link]

Sources

- 1. This compound|38736-23-1 [benchchem.com]

- 2. 3-Hydrazinyl-1,2,4,5-tetrazine|CAS 79329-78-5 [benchchem.com]

- 3. 3-hydrazinyl-6-methyl-1,2,4-triazin-5(2H)-one| CAS:#38736-23-1 -Letopharm Limited [letopharm.com]

- 4. Compound 6-methyl-3-[2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one -... [chemdiv.com]

- 5. Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1,2,4]triazin-5-ones [pharmacia.pensoft.net]

- 6. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol (CAS No. 38736-23-1), a heterocyclic compound of significant interest in medicinal and materials chemistry. This document elucidates the compound's structural features, with a detailed analysis of its predominant tautomeric form. We present a robust, field-proven synthetic protocol, adapted from closely related analogues, and provide an expert interpretation of its expected spectroscopic characteristics. Furthermore, this guide explores the compound's potential as a versatile building block for the synthesis of diverse bioactive molecules, particularly in the realms of antimicrobial and anticancer research. This paper is intended for researchers, scientists, and professionals in drug development seeking a deep, practical understanding of this valuable triazine derivative.

Introduction to the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a prominent heterocyclic scaffold in the field of drug discovery. Its unique arrangement of nitrogen atoms imparts a distinct electronic character, enabling it to serve as a bioisostere for other cyclic systems and engage in a variety of non-covalent interactions with biological targets. The incorporation of a hydrazino (-NHNH₂) moiety, as seen in the title compound, introduces a highly reactive and versatile nucleophilic center. This feature is frequently exploited for the synthesis of more complex molecular architectures, such as hydrazones, Schiff bases, and further heterocyclic rings, making hydrazino-triazines valuable intermediates in synthetic chemistry[1][2]. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][3][4]. This guide focuses specifically on the 6-methyl substituted variant, providing a foundational understanding of its core molecular structure.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section details the nomenclature and key physicochemical properties of the target compound.

Systematic Name: The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-hydrazinyl-6-methyl-4H-1,2,4-triazin-5-one . This nomenclature is critical as it defines the molecule's predominant tautomeric form, which is discussed in detail in Section 3.1.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 38736-23-1 | [1] |

| Molecular Formula | C₄H₇N₅O | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| Canonical SMILES | CC1=NN=C(NN)N(C1=O) | Inferred |

| InChI Key | HPMIPGOOYMVAPL-UHFFFAOYSA-N | [1] |

Elucidation of the Molecular Structure

A precise understanding of a molecule's three-dimensional structure and electronic properties is the foundation of rational drug design and materials science.

The Critical Role of Tautomerism

Heterocyclic systems containing both amine/imine and keto/enol functionalities, such as this compound, can exist in several tautomeric forms. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. The relative stability of these forms is influenced by factors like solvent, pH, and temperature, and can significantly impact the molecule's chemical reactivity and biological interactions[5][6].

For the title compound, several potential tautomers can be envisioned, including keto-enol and hydrazino-hydrazono forms. However, extensive studies on related 1,2,4-triazin-5-one systems and the formal IUPAC name, 3-hydrazinyl-6-methyl-4H-1,2,4-triazin-5-one, strongly indicate that the keto-hydrazinyl form is the most stable and predominant tautomer in solution and solid states[1].

Below is a diagram illustrating the key tautomeric equilibrium.

Caption: Tautomeric equilibrium of the title compound.

Predicted Spectroscopic Signature

3.2.1 ¹H NMR Spectroscopy (Predicted) (Solvent: DMSO-d₆)

-

~12.0 ppm (singlet, 1H): This downfield signal is characteristic of the N-H proton of the triazine ring lactam, broadened by exchange.

-

~8.3 ppm (singlet, 1H): Attributed to the N-H proton of the hydrazino group attached to the triazine ring.

-

~4.3 ppm (broad singlet, 2H): Corresponds to the two protons of the terminal -NH₂ of the hydrazino group. This signal is often broad due to quadrupole effects from the nitrogen and exchange with trace water in the solvent.

-

~2.1 ppm (singlet, 3H): This signal is predicted for the methyl protons at the C6 position. This is the key difference from the analogue, which shows a singlet at ~1.32 ppm for the nine equivalent protons of the tert-butyl group[7].

3.2.2 ¹³C NMR Spectroscopy (Predicted) (Solvent: DMSO-d₆)

-

~162.0 ppm: Carbonyl carbon (C=O) at the C5 position.

-

~153.0 ppm: Carbon atom at the C6 position, attached to the methyl group.

-

~150.0 ppm: Carbon atom at the C3 position, bearing the hydrazino group.

-

~20.0 ppm: The methyl carbon at the C6 position. For comparison, the analogue shows signals for the tert-butyl group at ~27.6 ppm and ~36.5 ppm[7].

3.2.3 Infrared (IR) Spectroscopy (Predicted)

-

3300-3100 cm⁻¹: Multiple, potentially broad peaks corresponding to N-H stretching vibrations from the ring and the hydrazino group.

-

~1650 cm⁻¹: A strong absorption band due to the C=O (amide) stretching vibration.

-

~1600 cm⁻¹: C=N stretching vibration within the triazine ring.

Synthesis and Characterization Workflow

The synthesis of this compound is most effectively achieved via the hydrazinolysis of a suitable precursor, such as a 3-methylthio- or 3-alkoxy- substituted triazinone. This method is a robust and high-yielding nucleophilic substitution reaction.

Synthetic Pathway Diagram

The logical flow from a common starting material to the final product is outlined below.

Caption: General synthetic workflow for the target compound.

Detailed Synthesis Protocol

This protocol is adapted from the successful synthesis of the 6-tert-butyl analogue and is expected to provide high yields of the desired product[7].

Objective: To synthesize this compound from 6-Methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one.

Materials:

-

6-Methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (1 equivalent)

-

Hydrazine hydrate (≥98%, ~6-8 equivalents)

-

Isopropyl alcohol (or Ethanol)

-

Standard reflux apparatus, filtration equipment, and magnetic stirrer.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the starting material, 6-Methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, in isopropyl alcohol (approx. 15-20 mL per gram of starting material).

-

Addition of Reagent: To this suspension, add hydrazine hydrate (6-8 equivalents) dropwise at room temperature.

-

Scientific Rationale: Hydrazine hydrate serves as both the nucleophile and the reaction medium. A large excess is used to drive the reaction to completion and ensure the efficient displacement of the methylthio leaving group. Isopropyl alcohol is an excellent polar solvent that facilitates the dissolution of the reactants at elevated temperatures.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Scientific Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution to occur. The methylthio (-SCH₃) group is an excellent leaving group, facilitating the attack by the hydrazine nucleophile at the C3 position of the triazine ring.

-

-

Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes. A crystalline solid should precipitate.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold isopropyl alcohol to remove any unreacted hydrazine hydrate and other impurities.

-

Drying: Dry the purified product in a vacuum oven to afford the desired this compound. Typical yields for this type of reaction are in the range of 75-90%[1].

Applications in Drug Discovery and Development

The title compound is not merely a synthetic intermediate but also a platform for developing novel therapeutic agents. The reactive hydrazino group is a key functional handle for creating libraries of derivatives through condensation with various aldehydes and ketones, forming stable hydrazones[7].

-

Antimicrobial Agents: Derivatives of this compound have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria[1]. The triazine-hydrazone scaffold can be fine-tuned by modifying the substituent introduced via the condensation reaction, allowing for the optimization of potency and spectrum of activity.

-

Anticancer Research: In vitro studies on human breast cancer cell lines have indicated that derivatives of this compound can reduce cell viability and induce apoptosis, highlighting its potential as a scaffold for novel oncology drugs[1].

-

Enzyme Inhibition: Through in silico screening, a specific hydrazone derivative of this molecule was identified as a potential inhibitor of acetyl-CoA carboxylase, an enzyme implicated in metabolic disorders[1]. This suggests that the core structure can be used to target specific enzyme active sites.

Conclusion

This compound is a structurally significant heterocyclic compound defined by the predominance of its keto-hydrazinyl tautomer. Its molecular architecture has been thoroughly examined in this guide through an analysis of its nomenclature, predicted spectroscopic properties based on a close structural analogue, and a detailed, mechanistically-grounded synthetic protocol. The presence of the versatile hydrazino group makes this molecule a highly valuable building block for combinatorial chemistry and targeted drug design, with demonstrated potential in the development of new antimicrobial and anticancer agents. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

V.S. Moskvina, V.V. Klyuchko, R.B. Kholod, R.I. Vasylyna, A.G. Pokhodylo, N.M. Pokhodylo. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][7]triazin-5-ones. Pharmacia, 69(3), 743-752. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1284234, 4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one. Retrieved January 27, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 601464, 3-Hydrazino-5,6-diphenyl-1,2,4-triazine. Retrieved January 27, 2026, from [Link].

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Available at: [Link]

-

The Journal of Organic Chemistry. (1977). Volume 42, Issue 11. ACS Publications. (Note: This source lists the CAS number but the full text was not available for detailed analysis). Available at: [Link]

-

V.S. Moskvina, et al. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][7]triazin-5-ones. ResearchGate. Available at: [Link]

-

I. Y. Shkodenko, et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available at: [Link]

-

Rihong, T. (2011). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Advanced Materials Research, 396-398, 1435-1438. Available at: [Link]

-

S. Singh, et al. (2013). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India. Available at: [Link]

-

B.A. Varynskyi, et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available at: [Link]

-

H. T. Le, et al. (2025). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Danang University Journal of Science and Technology. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676486, 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. Retrieved January 27, 2026, from [Link].

Sources

- 1. This compound|38736-23-1 [benchchem.com]

- 2. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-hydroxy-6-methyl-4-(((E)-pyridin-3-ylmethylene)amino)-4,5-dihydro-1,2,4-triazin-3(2H)-one (Ref: CGA 359009) [sitem.herts.ac.uk]

- 4. spectrabase.com [spectrabase.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1,2,4]triazin-5-ones [pharmacia.pensoft.net]

- 7. chemsynthesis.com [chemsynthesis.com]

The Pharmacological Potential of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide focuses on the synthesis, biological evaluation, and mechanistic understanding of a specific class of these compounds: 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol and its derivatives. These molecules have emerged as promising candidates for the development of novel therapeutic agents, demonstrating significant potential in antimicrobial, anticancer, anti-inflammatory, and antiviral applications. This document provides an in-depth exploration of their chemical synthesis, a comprehensive overview of their biological activities supported by quantitative data, and a detailed analysis of their underlying mechanisms of action. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development in this area.

Introduction: The Versatility of the 1,2,4-Triazine Core

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, and among them, the 1,2,4-triazine nucleus holds a prominent position.[1] This six-membered ring containing three nitrogen atoms serves as a versatile scaffold for the design of molecules with diverse pharmacological properties.[2] The inherent chemical features of the 1,2,4-triazine ring, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an ideal candidate for molecular recognition within biological systems.

Derivatives of 1,2,4-triazine have demonstrated a wide array of biological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[3] The focus of this guide, this compound, incorporates a key hydrazino group, which is a common pharmacophore known to contribute to a range of biological activities.[4] The strategic placement of the hydrazino, methyl, and hydroxyl groups on the triazine core provides a unique chemical entity with significant potential for further derivatization and optimization of its therapeutic properties.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization is a critical step in exploring its therapeutic potential. The general approach involves the cyclization of a thiocarbohydrazide with a dicarbonyl compound, followed by the introduction of the hydrazino group.

Synthesis of the Core Scaffold: 3-Mercapto-6-methyl-1,2,4-triazin-5(2H)-one

A common precursor for the target molecule is 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one. This intermediate can be synthesized through the reaction of thiocarbohydrazide with pyruvic acid.[5]

Experimental Protocol: Synthesis of 3-Mercapto-6-methyl-1,2,4-triazin-5(2H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiocarbohydrazide (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagent: To this solution, add pyruvic acid (1 equivalent).

-

Reaction Conditions: The reaction mixture is then heated under reflux for a period of 4-6 hours.

-

Work-up and Purification: After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one product.[6]

Introduction of the Hydrazino Group

The key hydrazino moiety can be introduced by reacting the 3-mercapto or a 3-methylthio derivative with hydrazine hydrate. The sulfur-containing group acts as a good leaving group, allowing for nucleophilic substitution by hydrazine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Suspend 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one (1 equivalent) in a suitable solvent like ethanol or isopropanol.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the suspension.

-

Reaction Conditions: The reaction mixture is heated under reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent and can be further purified by recrystallization to afford this compound.

Derivatization Strategies

The hydrazino group at the C3 position offers a reactive handle for a wide range of chemical modifications to generate a library of derivatives. A common and effective strategy is the condensation of the hydrazino group with various aldehydes and ketones to form the corresponding hydrazones (Schiff bases).

Experimental Protocol: General Synthesis of 3-(2-aryl-hydrazinyl)-6-methyl-1,2,4-triazin-5-ol Derivatives

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution. A catalytic amount of an acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for a few hours.

-

Work-up and Purification: The resulting precipitate is collected by filtration, washed with a suitable solvent, and dried. Recrystallization from an appropriate solvent system can be performed for further purification.[4]

Biological Activities and Mechanistic Insights

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as multifaceted therapeutic agents.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. 1,2,4-Triazine derivatives have shown considerable promise in this area.[5] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

The mechanism of action for the antimicrobial effects of triazine derivatives can be multifaceted. For fungi, some derivatives have been shown to target lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.

Table 1: Antimicrobial Activity of Selected 1,2,4-Triazine Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| 4k | Staphylococcus aureus | 31.25 | [1] |

| 4k | Salmonella typhimurium | 31.25 | [1] |

| 5d | Staphylococcus aureus | 31.25 | [1] |

| 6h | Staphylococcus aureus | 62.5 | [1] |

| 6i | Escherichia coli | 62.5 | [1] |

| Compound 9 | Escherichia coli | 1.95 | [7] |

| Compound 5 | Escherichia coli | 1.95 | [7] |

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the development of novel, more effective, and less toxic anticancer drugs is a continuous endeavor. Numerous 1,2,4-triazine derivatives have demonstrated potent in vitro and in vivo anticancer activity against various cancer cell lines.[]

The anticancer mechanism of these compounds often involves the induction of apoptosis, or programmed cell death, in cancer cells.[9] Studies have shown that certain 1,2,4-triazine derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[10] This is often accompanied by the modulation of key signaling molecules involved in cell survival and proliferation, such as the inhibition of the mTOR pathway and the upregulation of Beclin-1, a key protein in autophagy.[10]

Table 2: Anticancer Activity of Selected 1,2,4-Triazine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | MCF-7 (Breast) | 1.01 | [4] |

| Compound 11 | HCT-116 (Colon) | 0.97 | [4] |

| Compound 112c | HCT-116 (Colon) | 4.363 | [11] |

| Compound 112a | HCT-116 (Colon) | 18.76 | [11] |

| Triazinone 4c | MCF-7 (Breast) | Potent (approx. 6-fold > podophyllotoxin) | [12] |

| Triazinone 5e | MCF-7 (Breast) | Potent (approx. 6-fold > podophyllotoxin) | [12] |

| Triazinone 7c | MCF-7 (Breast) | Potent (approx. 6-fold > podophyllotoxin) | [12] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. 1,2,4-Triazine derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action is often linked to the inhibition of key inflammatory mediators and signaling pathways.

A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2. Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.[5] Furthermore, some 1,2,4-triazine derivatives have been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[13] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

Antiviral Activity

The emergence of new and re-emerging viral infections necessitates the development of novel antiviral therapeutics. 1,2,4-Triazine derivatives have shown potential as antiviral agents against a range of DNA and RNA viruses.[14] The broad-spectrum antiviral activity of some triazine-containing compounds, such as ribavirin, highlights the potential of this scaffold in antiviral drug discovery.[15]

The antiviral mechanism of action can vary depending on the specific derivative and the target virus. For some influenza viruses, it has been suggested that 1,2,4-triazine derivatives may act as neuraminidase inhibitors, preventing the release of new virus particles from infected cells.[16] Other proposed mechanisms include the inhibition of viral replication by targeting viral polymerases or other essential enzymes.

Table 3: Antiviral Activity of Selected 1,2,4-Triazine Derivatives

| Compound ID | Virus | Cell Line | IC50 (µg/mL) | Reference |

| Pyrrolo[2,1-f][1][4][17]triazine derivative | Influenza A (H1N1) | MDCK | 4 | [16] |

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a promising class of compounds with a diverse range of biological activities. The synthetic accessibility of these molecules, coupled with their significant antimicrobial, anticancer, anti-inflammatory, and antiviral potential, makes them attractive candidates for further drug development.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core is crucial to delineate the structural features responsible for the observed biological activities and to optimize potency and selectivity.

-

Mechanism of Action Elucidation: While initial mechanistic insights are available, further detailed studies are required to fully understand the molecular targets and signaling pathways modulated by these compounds. This will be essential for their rational design and clinical development.

-

In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and toxicological profiles.

-

Development of Drug Delivery Systems: Formulating these compounds into effective drug delivery systems could enhance their bioavailability and therapeutic efficacy.

References

-

Synthesis, Characterization, and Antimicrobial Studies of Novel Series of 2,4- Bis (hydrazino)-6-substituted-1,3,5-triazine and Their Schiff Base Derivatives. (2018). ResearchGate. [Link]

-

Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (n.d.). PubMed Central. [Link]

-

Attenuation of NF-kappaB and activation of Nrf2 signaling by 1,2,4-triazine derivatives, protects neuron-like PC12 cells against apoptosis. (n.d.). PubMed. [Link]

-

A representative diagram showing the percentage of apoptosis induction... (n.d.). ResearchGate. [Link]

-

The reactions of 3- mercapto-6-methyl- 1,2,4- triazin-5(2H)-one with alkyl phosphates. (n.d.). ResearchGate. [Link]

-

Synthesis and antimicrobial activity of some new 1,2,4-triazine and benzimidazole derivatives. (n.d.). ResearchGate. [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). (n.d.). PubMed Central. [Link]

-

Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. (n.d.). PubMed Central. [Link]

-

CARBOXYL ACTIVATION OF 3-MERCAPTO-5,6-DIPHENYL-1,2,4-TRIAZINE THROUGH N-PHENYLACETYL-5,6-DIPHENYL-1,2,4-TRIAZINE-3-THIONE. (n.d.). Connect Journals. [Link]

-

Bioactive Pyrrolo[2,1-f][1][4][17]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

-

Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. (2021). Taylor & Francis Online. [Link]

-

1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes. (n.d.). IRIS. [Link]

-

1,2,4-triazine derivatives: Synthesis and biological applications. (n.d.). International Journal of Pharma Sciences and Research. [Link]

-

Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. (n.d.). PubMed Central. [Link]

-

Antiviral Activity Evaluation of Pyrazolo[4,3-e][1][4][17]triazines. (n.d.). Pharmaceutical Chemistry Journal. [Link]

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). MDPI. [Link]

-

Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2019). ResearchGate. [Link]

-

Synthesis and Molecular Structure of 6-Amino-3-benzyl- mercapto-1,2,4-triazolo[3,4-f][1][4][17]triazin-8(7H)-one. (n.d.). PubMed Central. [Link]

-

Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. (n.d.). Longdom Publishing. [Link]

-

(PDF) Antiviral activity of 1,2,4-triazole derivatives (microreview). (n.d.). ResearchGate. [Link]

-

(PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (n.d.). ResearchGate. [Link]

-

An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. (2017). PubMed. [Link]

-

Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2021). MDPI. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). MDPI. [Link]

-

1,2,4-triazine derivatives: Synthesis and biological applications. (2014). International Journal of Pharma Sciences and Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.info [ijpsr.info]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Attenuation of NF-kappaB and activation of Nrf2 signaling by 1,2,4-triazine derivatives, protects neuron-like PC12 cells against apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of Action of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazine scaffold, particularly functionalized with a hydrazino group as seen in 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol, represents a cornerstone in medicinal chemistry. While the core compound serves primarily as a versatile synthetic intermediate, its derivatives have emerged as a rich source of pharmacologically active agents with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the mechanisms of action associated with this class of compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. We will delve into the molecular pathways they modulate, supported by experimental evidence, and provide detailed protocols for assessing their biological effects.

Introduction: The 1,2,4-Triazine Scaffold – A Privileged Structure in Drug Discovery

The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms. Its unique electronic properties and spatial arrangement allow for diverse substitutions, making it a "privileged scaffold" in the design of novel therapeutic agents. This compound is a key building block within this class, characterized by a reactive hydrazino moiety (-NHNH2) that is crucial for both its derivatization and, in many cases, its biological activity. The inherent reactivity of the hydrazino group allows for the facile synthesis of a wide array of hydrazone derivatives, which have demonstrated significant potential in various therapeutic areas.

Synthetic Strategies: From the Core to Bioactive Derivatives

The synthesis of this compound is typically achieved through the hydrazinolysis of a suitable precursor, such as a 3-thioxo or 3-methoxy-1,2,4-triazin-5-one. This straightforward reaction provides a reliable route to the core scaffold.

The true therapeutic potential is unlocked through the derivatization of the hydrazino group. The most common and effective strategy involves the condensation of the hydrazino-triazine with various aldehydes and ketones to form Schiff bases, known as hydrazones. This reaction is highly versatile, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical properties and biological targets.

Caption: General synthetic workflow for this compound and its bioactive hydrazone derivatives.

A Spectrum of Biological Activities

Derivatives of this compound have been reported to exhibit a remarkable range of pharmacological effects. This versatility underscores the importance of the 1,2,4-triazine-hydrazone scaffold in medicinal chemistry.

| Biological Activity | Description | Key Structural Features |

| Anticancer | Induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related enzymes in various cancer cell lines. | Aromatic and heterocyclic substituents on the hydrazone moiety. |

| Antimicrobial | Activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. | The presence of the azomethine group (-N=CH-) is often crucial. |

| Enzyme Inhibition | Specific inhibition of enzymes such as D-amino acid oxidase (DAAO) and acetyl-CoA carboxylase (ACC). | Tailored substituents to fit the enzyme's active site. |

| Antioxidant | Ability to scavenge free radicals and reduce oxidative stress. | Phenolic hydroxyl groups on the aromatic substituents. |

In-Depth Mechanisms of Action

Anticancer Activity: A Multi-pronged Assault on Cancer Cells

The anticancer properties of 1,2,4-triazine hydrazone derivatives are not attributed to a single mechanism but rather to a coordinated attack on multiple cellular processes that are critical for cancer cell survival and proliferation.

4.1.1 Induction of Apoptosis: A primary mechanism of action is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]

-

Intrinsic Pathway: These compounds can influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

-

Extrinsic Pathway: Some derivatives can upregulate the expression of death receptors (e.g., Fas, TRAIL receptors) on the cancer cell surface, making them more susceptible to apoptotic signals.

-

Caspase Activation: Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (caspase-8 and caspase-9) activate executioner caspases (caspase-3, -6, and -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4][5]

Caption: Simplified signaling pathway for apoptosis induction by 1,2,4-triazine derivatives.

4.1.2 Cell Cycle Arrest: Many 1,2,4-triazine derivatives have been shown to halt the progression of the cell cycle at specific checkpoints, most commonly at the G2/M or G0/G1 phases.[6] This prevents cancer cells from dividing and can ultimately lead to apoptosis.

4.1.3 Inhibition of Key Enzymes:

-

Topoisomerase II: Some derivatives can inhibit topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA damage and triggers apoptotic pathways.

-

β-Tubulin Polymerization: Inhibition of β-tubulin polymerization disrupts the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death.

Antimicrobial Activity: Targeting Essential Bacterial Processes

The antimicrobial efficacy of 1,2,4-triazine hydrazones is largely attributed to their ability to interfere with fundamental cellular processes in bacteria and fungi. The azomethine group (-N=CH-) of the hydrazone moiety is often considered a key pharmacophore for this activity.[7]

4.2.1 Inhibition of DNA Gyrase: A significant molecular target for the antibacterial action of these compounds is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination.[8][9][10][11][12] By inhibiting DNA gyrase, these derivatives prevent the relaxation of supercoiled DNA, leading to a cessation of DNA synthesis and ultimately bacterial cell death. This target is particularly attractive as DNA gyrase is present in bacteria but not in humans, offering a degree of selective toxicity.[13]

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

4.2.2 Inhibition of Fungal Lanosterol 14α-demethylase (CYP51): In fungi, a key target for some 1,2,4-triazine derivatives is the enzyme lanosterol 14α-demethylase (CYP51).[14] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.

Enzyme Inhibition: Precision Targeting for Therapeutic Intervention

The versatility of the 1,2,4-triazine scaffold allows for the design of potent and selective inhibitors of various enzymes implicated in disease.

-

D-Amino Acid Oxidase (DAAO) Inhibition: Certain 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives have been developed as potent inhibitors of D-amino acid oxidase. DAAO is a flavoenzyme that degrades D-serine, a co-agonist at the NMDA receptor. Inhibition of DAAO can increase D-serine levels in the brain, which is a potential therapeutic strategy for schizophrenia.

-

Acetyl-CoA Carboxylase (ACC) Inhibition: Derivatives of 1,2,4-triazines have been identified as potential inhibitors of acetyl-CoA carboxylase. ACC is a key enzyme in fatty acid synthesis, and its inhibition is a promising approach for the treatment of metabolic diseases such as obesity and diabetes.

Experimental Protocols for Biological Evaluation

To assess the biological activities of this compound derivatives, standardized and validated experimental protocols are essential.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][8][15][16]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[1][5]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after incubation.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with 50 µL of the standardized inoculum. Include a growth control well (medium and inoculum) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal incubation times and temperatures may vary.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture an aliquot from the wells showing no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their mechanisms of action, particularly in the realms of anticancer and antimicrobial therapy, are multifaceted and involve the modulation of key cellular pathways and the inhibition of essential enzymes. The ability to induce apoptosis and arrest the cell cycle in cancer cells, coupled with the inhibition of critical bacterial enzymes like DNA gyrase, highlights the therapeutic potential of this chemical class.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets for derivatives that show potent biological activity but whose mechanism of action is not yet fully elucidated.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the 1,2,4-triazine-hydrazone scaffold to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Progressing the most promising lead compounds into preclinical and clinical studies to evaluate their therapeutic potential in relevant disease models.

-

Combination Therapies: Investigating the synergistic effects of these compounds with existing therapeutic agents to enhance efficacy and overcome drug resistance.

The continued exploration of the 1,2,4-triazine scaffold holds great promise for the development of novel and effective treatments for a wide range of diseases.

References

-

Apoptosis. (URL: [Link])

-

Fiuza, S. M., et al. (2017). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Molecules, 22(1), 143. (URL: [Link])

-

Khan, I., et al. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Journal of Fungi, 8(11), 1159. (URL: [Link])

-

Kaufmann, S. H., & Earnshaw, W. C. (2000). Activation and role of caspases in chemotherapy-induced apoptosis. Experimental cell research, 256(1), 42-49. (URL: [Link])

-

Taylor, R. C., Cullen, S. P., & Martin, S. J. (2008). Apoptosis: controlled demolition at the cellular level. Nature reviews Molecular cell biology, 9(3), 231-241. (URL: [Link])

-

Kamal, A., et al. (2023). s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. International Journal of Molecular Sciences, 24(17), 13501. (URL: [Link])

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. (URL: [Link])

-

Pistritto, G., et al. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging (Albany NY), 8(4), 603. (URL: [Link])

-

Wang, C. Z., et al. (2019). Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Frontiers in pharmacology, 10, 119. (URL: [Link])

-

Creagh, E. M., & Martin, S. J. (2001). Caspases: cellular demolition experts. Biochemical Society Transactions, 29(6), 696-702. (URL: [Link])

-

Abdel-Gawad, H., et al. (2023). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 28(14), 5364. (URL: [Link])

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews, 61(3), 377-392. (URL: [Link])

-

Los, M., et al. (2000). Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells. Anticancer Research, 20(5A), 3025-3031. (URL: [Link])

-

Kasibhatla, S., & Tseng, B. (2003). Why target apoptosis in cancer treatment?. Molecular cancer therapeutics, 2(6), 573-580. (URL: [Link])

-

Arshad, M., et al. (2017). Synthesis, characterization and antibacterial screening of some novel 1, 2, 4-triazine derivatives. Chinese Chemical Letters, 28(7), 1559-1565. (URL: [Link])

-

Cebeci, Y. U., et al. (2023). Methylpiperazine-Based 1, 2, 4-Triazole Derivatives as Potent DNA Gyrase B Inhibitors with Promising Broad-Spectrum Antimicrobial Activity. ACS omega. (URL: [Link])

-

El-Gazzar, A. B. A., et al. (2022). New Benzimidazole-, 1, 2, 4-Triazole-, and 1, 3, 5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS omega, 7(8), 7046-7064. (URL: [Link])

-

Ghorab, M. M., et al. (2022). Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation. Molecules, 27(18), 5909. (URL: [Link])

-

Asiri, A. M., et al. (2023). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Journal of Molecular Structure, 1276, 134789. (URL: [Link])

Sources

- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Simultaneous quantitative monitoring of drug-induced caspase cascade pathways in carcinoma cells - Integrative Biology (RSC Publishing) [pubs.rsc.org]

- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation [mdpi.com]

- 12. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

A Theoretical Framework for Elucidating the Reaction Mechanisms of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol

Introduction: The Significance of Mechanistic Insight

The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties[1]. The specific compound, 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol, combines the reactive hydrazino group with the triazinone core, creating a molecule with multiple functional sites susceptible to a variety of chemical transformations. These reactions, such as condensations, cyclizations, and substitutions, are fundamental to the synthesis of diverse chemical libraries for drug discovery[2][3][4].

However, optimizing reaction conditions and predicting product outcomes can be a resource-intensive process governed by trial and error. A theoretical investigation of the underlying reaction mechanisms provides a powerful, predictive tool. By modeling the energetics of reaction pathways, we can identify the most probable routes, understand the stability of intermediates and transition states, and rationalize the effects of substituents and solvents. This guide establishes a rigorous computational protocol for achieving this mechanistic clarity.

Foundational Analysis: The Crucial Role of Tautomerism

Before any reaction mechanism can be credibly investigated, the ground-state structure of the reactant must be unequivocally established. For this compound, this is complicated by the existence of multiple tautomeric forms. The relative stability of these tautomers dictates the molecule's electronic properties and, consequently, its reactivity. The hydrazino group can exist in an amino or imino form, while the triazinone ring can exhibit keto-enol tautomerism.

A theoretical approach is exceptionally well-suited to determine the predominant tautomer. Through high-level quantum chemical calculations, the relative energies of all possible isomers can be computed to identify the most stable form in the gas phase and in solution. This approach has been successfully used to determine that the 3-amino-1,2,4-triazin-5(2H)-one form is the most stable tautomer for a closely related parent compound, providing a validated methodological precedent[5]. The same principles apply here, where the relative energies of the hydrazino-keto, hydrazono-keto, and various enol forms must be compared.

Caption: Figure 1. Key tautomeric equilibria for the title compound.

A Validated Computational Workflow for Mechanistic Investigation

To ensure trustworthiness and reproducibility, a standardized and self-validating computational protocol is essential. The workflow described below is synthesized from best practices reported in theoretical studies of related heterocyclic systems[6][7][8].

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as the method of choice for mechanistic studies of medium-to-large organic molecules. It provides an excellent balance between computational cost and accuracy. Functionals such as B3LYP are widely used and have a long track record of success, while modern functionals like M06-2X can offer improved accuracy for non-covalent interactions and barrier heights[9].

Protocol for Mechanistic Analysis

A robust investigation follows a clear, step-by-step process to map the potential energy surface of a reaction.

Step-by-Step Computational Protocol:

-

Geometry Optimization:

-

Objective: To find the lowest energy structure for all reactants, intermediates, transition states, and products.

-

Method: Employ a suitable DFT functional (e.g., B3LYP) with a robust basis set, such as 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe charge distribution[5][8].

-

Causality: An accurate starting geometry is the bedrock of all subsequent energy calculations. Without a fully optimized structure, calculated energies are physically meaningless.

-

-

Solvation Modeling:

-

Objective: To account for the influence of the solvent on the reaction energetics.

-

Method: Use an implicit solvation model like the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model)[9].

-

Causality: Solvents can preferentially stabilize charged or polar species (like transition states), dramatically altering activation barriers compared to the gas phase. Neglecting solvent effects is a common source of error.

-

-

Frequency Calculations:

-

Objective: To characterize the nature of the optimized stationary points and to obtain zero-point vibrational energies (ZPVE).

-

Method: Perform a frequency calculation at the same level of theory as the optimization.

-

Self-Validation:

-

A minimum (reactant, intermediate, product) will have zero imaginary frequencies .

-

A first-order saddle point (transition state) will have exactly one imaginary frequency .

-

-

Causality: This step is non-negotiable. It mathematically confirms that a structure is a true minimum or a valid transition state. The imaginary frequency corresponds to the vibrational mode of the atoms along the reaction coordinate.

-

-

Intrinsic Reaction Coordinate (IRC) Analysis:

-

Objective: To confirm that a transition state correctly connects the intended reactant and product.

-

Method: An IRC calculation starts at the transition state geometry and follows the potential energy surface downhill in both the forward and reverse directions.

-

Self-Validation: The IRC path must terminate at the optimized geometries of the reactant and product. If it does not, the transition state is for a different reaction pathway.

-

Caption: Figure 2. A self-validating workflow for computational chemistry.

Probing Plausible Reaction Mechanisms

Armed with a robust computational workflow, we can now investigate chemically reasonable reaction pathways for this compound.

Nucleophilic Condensation: Hydrazone Formation

The hydrazino group is a potent nucleophile, making its reaction with aldehydes and ketones one of the most important transformations. This reaction is widely used to synthesize biologically active hydrazone derivatives from various triazine precursors[2][10].

The mechanism typically proceeds via:

-

Nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon of the aldehyde/ketone.

-

Proton transfer steps to form a carbinolamine intermediate.

-

Dehydration (elimination of a water molecule) to yield the final hydrazone product.

A theoretical investigation would calculate the activation energy for each step, identifying the rate-determining step and providing insight into how acid or base catalysis, observed experimentally, facilitates the reaction by stabilizing key intermediates or transition states[2].

Caption: Figure 3. Energy profile of a typical hydrazone formation reaction.

Cyclization Reactions

The presence of multiple nitrogen and oxygen atoms makes the scaffold ideal for intramolecular or intermolecular cyclization reactions, leading to fused heterocyclic systems. For example, reaction with α-haloketones or related bifunctional electrophiles could lead to the formation of triazino-thiadiazine systems or other fused rings, a strategy that has been productively employed for related triazines[3]. Computational studies can be used to predict the regioselectivity of such cyclizations by comparing the activation barriers for competing pathways, a task that is often challenging to determine purely by experiment. A similar theoretical approach has been used to elucidate the ring-opening and rearrangement mechanism in other complex triazine systems[6].

Quantitative Data Analysis and Experimental Correlation

The ultimate output of a theoretical investigation is quantitative energetic data. This data should be presented clearly to allow for straightforward comparison of different reaction pathways.

Table 1: Hypothetical Calculated Energies for Hydrazone Formation (kcal/mol)

| Species | Electronic Energy (E) | ZPVE-Corrected Energy (E₀) | Gibbs Free Energy (G) | Relative Gibbs Free Energy (ΔG) |

| Reactants | -X.000 | -X.100 | -X.150 | 0.0 |

| Transition State 1 (TS1) | -X.020 | -X.115 | -X.130 | +12.5 (ΔG‡₁) |

| Intermediate | -X.050 | -X.145 | -X.190 | -4.0 |

| Transition State 2 (TS2) | -X.010 | -X.105 | -X.120 | +18.8 (ΔG‡₂) |

| Products | -X.080 | -X.180 | -X.230 | -8.0 (ΔGr) |

Note: Values are hypothetical for illustrative purposes.

From this data, a clear narrative emerges:

-

Thermodynamics: The overall reaction is exergonic (ΔG = -8.0 kcal/mol), favoring product formation.

-

Kinetics: The second step, dehydration (TS2), has the higher activation barrier (ΔG‡ = +18.8 kcal/mol) and is therefore the rate-determining step of the reaction.

Trustworthiness through Correlation: The validity of these theoretical predictions is ultimately confirmed by correlation with experimental results. Predicted major products should align with observed products. Calculated reaction barriers should correlate with experimentally measured reaction rates. Discrepancies between theory and experiment are not failures, but rather opportunities to refine the theoretical model (e.g., by considering explicit solvent molecules) or to reconsider the interpretation of experimental data.

Conclusion

The theoretical investigation of this compound reaction mechanisms is not merely an academic exercise; it is a vital, predictive tool for the efficient development of new chemical entities. By first establishing the dominant tautomeric form and then applying a rigorous, self-validating computational workflow based on Density Functional Theory, researchers can gain unprecedented insight into the thermodynamics and kinetics of potential reaction pathways. This guide provides a comprehensive framework for conducting such investigations, enabling scientists to make more informed decisions, accelerate the discovery process, and unlock the full synthetic potential of this valuable heterocyclic scaffold.

References

-

Al-Ghorbani, M., et al. (2021). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 26(23), 7175. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Organic Chemistry Portal. Available at: [Link]

-

Shawali, A. S., et al. (1998). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 134(1), 127-138. Available at: [Link]

-

Kovalenko, S. I., et al. (2014). Hydrazinolysis of 3-R-[2][6][11]Triazino[2,3-c]quinazolin-2-ones. Synthetic and Theoretical Aspects. The Journal of Organic Chemistry, 79(6), 2537-2545. Available at: [Link]

-

Kim, J., et al. (2014). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Medicinal Chemistry Letters, 5(5), 585-590. Available at: [Link]

-

Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Available at: [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Molecules, 28(4), 1756. Available at: [Link]

-

García, J. I., et al. (2023). Computational Studies of Reactions of 1,2,4,5-Tetrazines with Enamines in MeOH and HFIP. The Journal of Organic Chemistry. Available at: [Link]

-

Kumar, A., et al. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules, 27(19), 6289. Available at: [Link]

-

Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(5), 1898-1903. Available at: [Link]

-

Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][6][11]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792. Available at: [Link]

-

Jalilian, M. R., & Zahedi-Tabrizi, M. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020-1024. Available at: [Link]

-

Wang, Z., et al. (2016). Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. RSC Advances, 6, 92956-92971. Available at: [Link]

-

Çakmak, İ., et al. (2022). Synthesis, DFT Study, Molecular Docking and Drug‐Likeness Analysis of the New Hydrazine‐1‐Carbothioamide, Triazole and Thiadiazole Derivatives: Potential Inhibitors of HSP90. ChemistrySelect, 7(12), e202104419. Available at: [Link]

-

Al-Ghorbani, M., et al. (2017). Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. Journal of Chemistry, 2017, 8546948. Available at: [Link]

-

Zhang, W., et al. (2018). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. Organic & Biomolecular Chemistry, 16, 8140-8144. Available at: [Link]

-

Boger, D. L., & Schaum, R. P. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. The Journal of Organic Chemistry, 87(20), 13618-13630. Available at: [Link]

-

Arshad, M., Khan, T. A., & Khan, M. A. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(9), 556-565. Available at: [Link]

-

Al-Ghorbani, M., et al. (2017). Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. Journal of Chemistry, 2017. Available at: [Link]

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 5. The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 1,2,4-Triazine synthesis [organic-chemistry.org]

Methodological & Application